molecular formula C24H32Br2O2 B039095 1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene CAS No. 117499-28-2

1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene

Cat. No. B039095
M. Wt: 512.3 g/mol
InChI Key: IJWLSLGKXMUVJW-UHFFFAOYSA-N
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Description

1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene is a chemical compound with the molecular formula C24H32Br2O2 . It has a molecular weight of 512.3 g/mol . The IUPAC name for this compound is 1-bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene consists of a benzene ring substituted with a bromo group and a dodecoxy group attached to a bromophenoxy group . The InChI string representation of the molecule is InChI=1S/C24H32Br2O2/c25-21-11-15-23 (16-12-21)27-19-9-7-5-3-1-2-4-6-8-10-20-28-24-17-13-22 (26)14-18-24/h11-18H,1-10,19-20H2 .


Physical And Chemical Properties Analysis

1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene has a molecular weight of 512.3 g/mol . It has a XLogP3-AA value of 9.6, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has 15 rotatable bonds . Its exact mass is 512.07486 g/mol and its monoisotopic mass is 510.07691 g/mol . The topological polar surface area is 18.5 Ų .

Scientific Research Applications

  • It serves as a precursor in the synthesis of planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths (Patil, Uthaisar, Barone, & Fahlman, 2012).

  • This compound is utilized in the preparation of aromatic o-acyl-hydroxylamines (Juneja, Garg, & Schäfer, 1975).

  • It's involved in producing various chemical compounds, such as 1- and 2-(trifluoromethoxy)naphthalenes, trifluoromethoxy-1-naphthols, and vic-dibromo derivatives (Schlosser & Castagnetti, 2001).

  • Some bromophenols derived from red algae, which may include this compound, act as moderate PTP1B inhibitors. These are important for in vivo studies on structure-activity relationships and inhibition activity against PTP1B (Guo, Li, Li, Shi, & Han, 2011).

  • It's used in novel synthesis methods for natural bromophenols (Bayrak & Menzek, 2020).

  • The compound has been synthesized as a biologically active compound with potential applications in biological research (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).

  • It is studied for its role in the low-temperature combustion process, which is relevant to understanding the formation of bromine-bearing pollutants like PBDD/Fs and dioxin-type compounds (Altarawneh & Dlugogorski, 2021).

properties

IUPAC Name

1-bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32Br2O2/c25-21-11-15-23(16-12-21)27-19-9-7-5-3-1-2-4-6-8-10-20-28-24-17-13-22(26)14-18-24/h11-18H,1-10,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWLSLGKXMUVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCCCCCCCOC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BM Squeo, F Bertini, G Scavia, M Uslenghi, E Fois… - Dyes and …, 2022 - Elsevier
Mechanofluorochromic (MFC) organic chromophores are a versatile class of materials whose applications include mechanical sensors, security inks and optical data storage devices. …
Number of citations: 4 www.sciencedirect.com

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